molecular formula C28H50O12 B8104091 Bis-propargyl-PEG11

Bis-propargyl-PEG11

Cat. No.: B8104091
M. Wt: 578.7 g/mol
InChI Key: BTLUDNMRQXMTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-propargyl-PEG11 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two alkyne groups, making it a versatile reagent for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG11 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bis-propargyl-PEG11 functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The alkyne groups enable the compound to undergo CuAAC reactions, forming stable triazole linkages that connect the ligands to the target proteins and E3 ubiquitin ligases .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLUDNMRQXMTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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